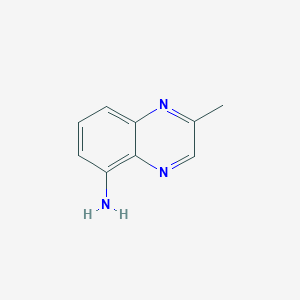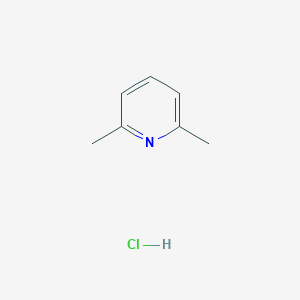![molecular formula C3H7BO3 B099093 [1,3,2]Dioxaborinan-2-ol CAS No. 19118-85-5](/img/structure/B99093.png)
[1,3,2]Dioxaborinan-2-ol
描述
[1,3,2]Dioxaborinan-2-ol is an organic compound that belongs to the class of dioxaborinanes It is characterized by a five-membered ring structure containing two oxygen atoms, one boron atom, and three carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,2]Dioxaborinan-2-ol typically involves the reaction of boronic acids or boronic esters with diols. One common method is the reaction of boronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound in high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronic esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced boron species.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides or organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronic esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the reagents used.
科学研究应用
Chemistry: [1,3,2]Dioxaborinan-2-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of boronic acids, which are important intermediates in the formation of carbon-carbon bonds in organic chemistry.
Biology: In biological research, this compound is used in the development of boron-containing drugs. These compounds have shown potential in the treatment of diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes.
Medicine: The compound is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective targeting of cancer cells with boron-containing compounds followed by irradiation with neutrons.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as polymers and ceramics. It is also used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
作用机制
The mechanism of action of [1,3,2]Dioxaborinan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the inhibition or modulation of their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents.
相似化合物的比较
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar dioxaborinane ring structure but with a benzonitrile group attached.
5,5-Dimethyl-1,3,2-dioxaborinane: Another compound with a similar ring structure but with different substituents.
Uniqueness: [1,3,2]Dioxaborinan-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and drug development.
属性
IUPAC Name |
2-hydroxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPORTNVFTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















